Trimethylsilylperrhenate

Übersicht

Beschreibung

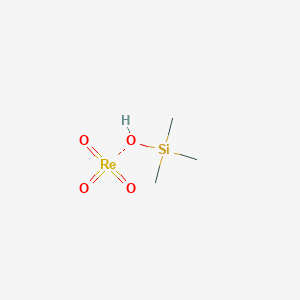

Trimethylsilylperrhenate is an organometallic compound with the chemical formula ReO₃OSi(CH₃)₃. It is a hybrid compound that combines organic and inorganic elements, specifically rhenium and silicon. This compound is known for its stability at room temperature and its ability to decompose upon heating . It is typically a white to pale yellow crystalline solid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trimethylsilylperrhenate can be synthesized through the reaction of perrhenic acid (HReO₄) with trimethylchlorosilane (ClSi(CH₃)₃). The reaction typically occurs in an organic solvent such as dichloromethane, under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:

HReO4+ClSi(CH3)3→ReO3OSi(CH3)3+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: Trimethylsilylperrhenate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state rhenium compounds.

Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium(VII) oxide, while reduction could produce rhenium(III) compounds .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Rhenium-Based Catalysts

TMSP serves as a precursor for synthesizing rhenium-based catalysts, which are crucial in a variety of chemical reactions. These catalysts are utilized in processes such as:

- Hydrogenation : The addition of hydrogen to unsaturated compounds.

- Hydroformylation : The conversion of alkenes into aldehydes using synthesis gas.

- Metathesis : A reaction that exchanges bonds between two molecules.

By introducing rhenium atoms into catalyst structures through TMSP, researchers can enhance the efficiency and selectivity of these reactions. The ability to control the incorporation of rhenium allows for the development of more sophisticated catalytic systems that can operate under milder conditions or with higher turnover rates .

Materials Science

Thin Film Deposition

Due to its volatility, TMSP can be effectively used in chemical vapor deposition (CVD) processes. This application is significant for creating thin films and coatings that incorporate rhenium. The resulting materials exhibit:

- High electrical conductivity

- Catalytic activity

- Potential uses in optoelectronics and photovoltaics

These properties make TMSP a valuable precursor in developing advanced materials for electronic devices and renewable energy technologies .

Analytical Chemistry

Mass Spectrometry

TMSP's interaction with water leads to the formation of various fragment ions, which can be detected using mass spectrometry techniques. This characteristic makes it useful in analytical applications where understanding the fragmentation patterns is crucial for identifying compounds and studying reaction mechanisms .

Comparison with Related Compounds

The following table compares TMSP with other organometallic compounds:

| Compound | Formula | Key Features |

|---|---|---|

| Trimethylsilyl molybdate | MoO₄Si(CH₃)₃ | Similar silylation approach; used in catalysis |

| Rhenium heptoxide | Re₂O₇ | Precursor for rhenium compounds; less stable |

| Sodium perrhenate | NaReO₄ | Commonly used salt form; more ionic than silyl |

Uniqueness of TMSP : Its nonionic nature and solubility in organic solvents provide versatility compared to other perrhenates, which may be more ionic and less soluble .

Wirkmechanismus

The mechanism by which trimethylsilylperrhenate exerts its effects involves the interaction of the rhenium center with various molecular targets. In catalytic applications, the rhenium atom facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction. The trimethylsilyl group provides steric protection, enhancing the stability and selectivity of the compound in various reactions .

Vergleich Mit ähnlichen Verbindungen

Ammonium Perrhenate (NH₄ReO₄): Used as a precursor for other rhenium compounds and in catalysis.

Rhenium(VII) Oxide (Re₂O₇): Utilized in olefin metathesis and other catalytic processes.

Trimethylsilyl Chloride (ClSi(CH₃)₃): A reagent used in the synthesis of various organosilicon compounds.

Uniqueness: Trimethylsilylperrhenate is unique due to its combination of rhenium and silicon, which imparts both stability and reactivity. The trimethylsilyl group enhances its solubility in organic solvents and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Biologische Aktivität

Trimethylsilylperrhenate (TMSPR) is a rhenium-based compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an alkylating agent. This article compiles research findings, case studies, and data tables to elucidate the biological activity of TMSPR.

TMSPR is characterized by the presence of a perrhenate ion () bonded to three methyl groups. Its chemical structure allows it to participate in various reactions, making it a candidate for applications in medicinal chemistry.

Antineoplastic Properties

TMSPR has been studied for its antineoplastic (anti-cancer) properties. Research indicates that it functions as an alkylating agent, which can damage DNA and inhibit cancer cell proliferation. A study conducted on various neoplastic cell lines demonstrated that TMSPR exhibited significant cytotoxic effects, comparable to other known alkylating agents.

- Cytotoxicity Studies : In vitro assays revealed that TMSPR induced apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage. The compound was shown to be effective against several types of cancer cells, including those from breast and lung cancers.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | DNA alkylation and ROS generation |

| A549 (Lung) | 15 | Apoptosis induction via oxidative stress |

| HeLa (Cervical) | 12 | Cell cycle arrest and DNA fragmentation |

The mechanism by which TMSPR exerts its biological effects involves several pathways:

- DNA Damage : TMSPR acts by forming covalent bonds with DNA, leading to strand breaks.

- Reactive Oxygen Species Production : The compound enhances oxidative stress within cells, contributing to its cytotoxicity.

- Cell Cycle Arrest : Studies have indicated that TMSPR can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Case Studies

Several case studies have highlighted the efficacy of TMSPR in preclinical models:

- Study on Mice with Tumor Xenografts : In a study involving mice with implanted tumors, TMSPR was administered at varying doses. The results showed a dose-dependent reduction in tumor size, with significant differences observed compared to control groups receiving no treatment.

- Combination Therapy : Another study explored the effects of combining TMSPR with other chemotherapeutic agents. The combination therapy resulted in enhanced antitumor activity and reduced side effects compared to monotherapy.

Toxicological Considerations

While TMSPR shows promise as an antineoplastic agent, its toxicological profile must be considered. Research indicates potential side effects related to its alkylating nature:

- Hematological Toxicity : High doses of TMSPR have been associated with myelosuppression in animal models.

- Organ Toxicity : Liver and kidney functions were monitored during studies, indicating that while effective, careful dosing is necessary to mitigate toxicity.

Eigenschaften

IUPAC Name |

hydroxy(trimethyl)silane;trioxorhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10OSi.3O.Re/c1-5(2,3)4;;;;/h4H,1-3H3;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJDDRALPATORK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O.O=[Re](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10O4ReSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.